molecular formula C26H18Cl2N2 B156935 N,N'-Dibenzylidene-3,3'-dichlorobenzidine CAS No. 10147-75-8

N,N'-Dibenzylidene-3,3'-dichlorobenzidine

Cat. No. B156935
CAS RN: 10147-75-8
M. Wt: 429.3 g/mol
InChI Key: PXPMURPRMMGGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dibenzylidene-3,3'-dichlorobenzidine (DBDCB) is a chemical compound that has been widely used in scientific research. DBDCB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and benzene. It is commonly used as a reagent in organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions.

Mechanism Of Action

The mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is not well understood. It is believed to act as a Lewis acid catalyst in organic synthesis reactions. In enzyme-catalyzed reactions, N,N'-Dibenzylidene-3,3'-dichlorobenzidine is believed to interact with the enzyme active site and modulate the enzyme activity.

Biochemical And Physiological Effects

N,N'-Dibenzylidene-3,3'-dichlorobenzidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms and may have carcinogenic properties. It is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution and to use appropriate safety measures when working with this compound.

Advantages And Limitations For Lab Experiments

N,N'-Dibenzylidene-3,3'-dichlorobenzidine is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is commercially available. However, it is important to handle N,N'-Dibenzylidene-3,3'-dichlorobenzidine with caution as it is toxic and may have carcinogenic properties. The use of appropriate safety measures is essential when working with this compound.

Future Directions

There are several future directions for research on N,N'-Dibenzylidene-3,3'-dichlorobenzidine. One area of research could be to investigate the mechanism of action of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in enzyme-catalyzed reactions. Another area of research could be to study the biochemical and physiological effects of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in more detail. Additionally, there may be potential applications of N,N'-Dibenzylidene-3,3'-dichlorobenzidine in the development of new catalysts for organic synthesis reactions.

Synthesis Methods

N,N'-Dibenzylidene-3,3'-dichlorobenzidine can be synthesized by the reaction of 3,3'-dichlorobenzidine with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of N,N'-Dibenzylidene-3,3'-dichlorobenzidine is typically around 80%.

Scientific Research Applications

N,N'-Dibenzylidene-3,3'-dichlorobenzidine has been widely used in scientific research as a reagent for organic synthesis and as a probe for studying the mechanism of enzyme-catalyzed reactions. It is commonly used as a catalyst for the synthesis of various organic compounds such as indoles, pyrroles, and imidazoles. N,N'-Dibenzylidene-3,3'-dichlorobenzidine has also been used as a probe for studying the mechanism of enzyme-catalyzed reactions such as the oxidation of alcohols by alcohol dehydrogenase.

properties

CAS RN

10147-75-8

Product Name

N,N'-Dibenzylidene-3,3'-dichlorobenzidine

Molecular Formula

C26H18Cl2N2

Molecular Weight

429.3 g/mol

IUPAC Name

N-[4-[4-(benzylideneamino)-3-chlorophenyl]-2-chlorophenyl]-1-phenylmethanimine

InChI

InChI=1S/C26H18Cl2N2/c27-23-15-21(11-13-25(23)29-17-19-7-3-1-4-8-19)22-12-14-26(24(28)16-22)30-18-20-9-5-2-6-10-20/h1-18H

InChI Key

PXPMURPRMMGGBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=CC=C4)Cl)Cl

Origin of Product

United States

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